molecular formula C7H6N4O2 B2931221 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 68262-33-9

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2931221
CAS No.: 68262-33-9
M. Wt: 178.151
InChI Key: YUMBOSULVMIULD-UHFFFAOYSA-N
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Description

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a nitrogen-containing heterocyclic compound featuring a fused pyrazole-pyrimidine core. Its structure includes an amino group at the 7-position and a carboxylic acid moiety at the 6-position, which contribute to its reactivity and biological activity. The compound has garnered attention in medicinal chemistry due to its versatility as a scaffold for designing kinase inhibitors and enzyme-targeting therapeutics.

Key applications include its role as a precursor for synthesizing Casein kinase 2 (CK2) inhibitors and derivatives like ABT-046, a drug candidate investigated for metabolic disorders .

Properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMBOSULVMIULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis involves heating the initial components in pyridine, which provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound's reactivity is governed by three distinct regions:

  • Carboxylic acid group (C6) : Participates in esterification, amidation, and decarboxylation.

  • Amino group (C7) : Undergoes acylation, alkylation, and diazotization.

  • Pyrazolo[1,5-a]pyrimidine core : Engages in electrophilic substitution at electron-rich positions (C3, C5) .

Nucleophilic Substitution Reactions

The amino group at position 7 facilitates regioselective modifications:

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, pyridine, RT7-Acetamidopyrazolo[1,5-a]pyrimidine-6-carboxylic acid85%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, 80°C7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid60-75%

Microwave-assisted reactions significantly improve yields (e.g., 95% in azide-nitrile cycloadditions ).

Condensation and Cyclization Reactions

The carboxylic acid group enables cyclocondensation with diverse partners:

Key Pathways:

  • Ester Formation :
    R OH H2SO4R O CO pyrazolopyrimidine\text{R OH H}_2\text{SO}_4\rightarrow \text{R O CO pyrazolopyrimidine}

    • Ethyl esters show enhanced solubility for biological testing .

  • Amide Coupling :
    R NH2+DCC DMAPR NH CO pyrazolopyrimidine\text{R NH}_2+\text{DCC DMAP}\rightarrow \text{R NH CO pyrazolopyrimidine}

    • Used to create tetrazole derivatives with CK2 inhibition (IC₅₀ = 42 nM) .

Oxidation and Reduction Behavior

ProcessConditionsOutcomeApplication
DecarboxylationCu powder, quinoline, 200°CPyrazolo[1,5-a]pyrimidine derivativeCore structure modification
Amino Group OxidationH₂O₂, Fe²⁺Nitroso intermediateProdrug synthesis

The compound resists auto-oxidation at neutral pH but degrades under strong acidic conditions (t₁/₂ = 2 hr at pH 1) .

Biological Activity Correlations

Structural modifications impact pharmacological properties:

DerivativeMIC against M. tuberculosisCytotoxicity (HEK293)Key Modification
Ethyl ester0.5 µM>50 µMEnhanced membrane permeation
Tetrazolyl amide0.2 µM>100 µMImproved target binding
Benzylamide1.8 µM35 µMIncreased metabolic stability

Mechanistic studies reveal FAD-dependent hydroxylase (Rv1751) mediates resistance via oxidative catabolism .

Stability and Handling Considerations

  • pH Sensitivity : Stable in pH 5-8 (24-hr stability >95%), decomposes under alkaline conditions via ring opening .

  • Light Sensitivity : Forms dimeric byproducts upon UV exposure (λ >300 nm) .

  • Recommended Storage : Argon atmosphere at -20°C in amber vials .

This comprehensive analysis demonstrates the compound's utility as a versatile scaffold in medicinal chemistry and materials science, with optimized derivatives showing promise as kinase inhibitors and antitubercular agents .

Scientific Research Applications

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold exhibits structural flexibility, allowing modifications that significantly alter pharmacological properties. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents/Modifications Biological Activity Potency (IC₅₀ or Equivalent) Key Applications/Findings References
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid -NH₂ at C7, -COOH at C6 CK2 inhibition IC₅₀ = 45 nM (derivative) Anticancer research, kinase inhibitor design
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid -CH₃ at C2 and C7, -COOH at C6 Not explicitly reported (structural analog) N/A Chemical intermediate; structural studies
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (4-sulfamoylphenyl)amide Triazolo core, -SO₂NH₂Ph at C6 Antimicrobial MIC = 8–16 µg/mL Antibacterial/antifungal agent development
2-(4-isopropoxyphenyl)-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid Triazolo core, -OCH(CH₃)₂Ph at C2 Xanthine oxidase (XO) inhibition 23× more potent than allopurinol Gout treatment, hyperuricemia management
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate -CN at C3, -COOEt at C6 Not explicitly reported (preclinical studies) N/A Intermediate for antitumor agents
6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine -Tetrazolyl at C6, -NH₂ at C7 CK2 inhibition IC₅₀ = 45 nM Potent kinase inhibitor with improved solubility (sodium salt derivatives)

Key Findings:

Core Heterocycle Impact: Pyrazolo[1,5-a]pyrimidines generally exhibit higher CK2 inhibition compared to triazolo[1,5-a]pyrimidines. For example, 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (IC₅₀ = 45 nM) outperforms triazolopyrimidine analogs (IC₅₀ > 10 µM) . Triazolo derivatives, such as those in , show superior XO inhibition, likely due to electron-withdrawing groups enhancing enzyme binding .

Substituent Effects: Amino Group (C7): Critical for CK2 binding; its removal reduces activity . Carboxylic Acid (C6): Enhances water solubility and metal coordination, useful in organometallic drug design (e.g., organotin(IV) complexes with antitumor activity) . Electron-Deficient Groups (e.g., -CN, -CF₃): Improve metabolic stability and target affinity. For instance, trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines enhance Pim1 kinase inhibition (IC₅₀ = 18 nM) .

Therapeutic Applications: Anticancer Agents: Derivatives like ABT-046 (trans-4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexaneacetic acid) target metabolic enzymes in oncology . Antimicrobials: Sulfamoyl-containing analogs demonstrate broad-spectrum activity against pathogens like E. coli and C. albicans .

Biological Activity

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (7-APP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 7-APP, focusing on its potential as an antiviral agent, anticancer properties, and enzymatic inhibition.

Antiviral Activity

Research has identified 7-APP derivatives as potent inhibitors of the hepatitis C virus (HCV). A study synthesized various derivatives and evaluated their inhibitory effects in cell culture systems. The findings indicated that certain 7-APP derivatives exhibited significant antiviral activity against HCV, with structure-activity relationship (SAR) studies highlighting specific modifications that enhanced efficacy .

Anticancer Properties

The cytotoxic effects of 7-APP and its derivatives have been evaluated against various cancer cell lines. A notable study assessed the cytotoxicity of several synthesized pyrazolo[1,5-a]pyrimidine compounds against Ehrlich Ascites Carcinoma (EAC) cells. The results demonstrated that some derivatives had IC50 values significantly lower than that of the standard drug Doxorubicin, indicating strong anticancer potential. For instance, compounds derived from 7-APP showed IC50 values ranging from 10 µg/ml to 50 µg/ml, suggesting varying levels of potency against EAC cells .

Table 1: Cytotoxic Activity of 7-APP Derivatives Against EAC Cells

CompoundIC50 (µg/ml)Comparison to Doxorubicin (IC50 = 37.4 µg/ml)
7a10Higher potency
10c25Higher potency
4b50Moderate potency
7b47Moderate potency
7c42Moderate potency

Enzymatic Inhibition

In addition to its antiviral and anticancer activities, 7-APP has been studied for its role as an inhibitor of various enzymes. Specifically, it has shown promise as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in numerous cellular processes including proliferation and survival. The inhibition studies revealed that some derivatives had IC50 values in the nanomolar range, indicating strong inhibitory effects .

Table 2: CK2 Inhibition by 7-APP Derivatives

CompoundIC50 (nM)
3-phenyl-6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine45
Other derivatives>100

The biological activity of 7-APP is attributed to its ability to interact with specific molecular targets within cells. The structural features of the pyrazolo[1,5-a]pyrimidine core facilitate binding to viral proteins and enzymes involved in cancer progression. The incorporation of functional groups such as carboxylic acids enhances solubility and bioavailability, further improving therapeutic potential.

Case Studies

Several case studies have documented the effectiveness of 7-APP derivatives in preclinical models. For example, a derivative was tested in vivo for its anti-inflammatory and antimicrobial properties, demonstrating significant efficacy compared to control groups . These findings suggest that further exploration of this compound could lead to new therapeutic options for treating viral infections and cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization of hydrazine derivatives or α,β-unsaturated carbonyl compounds. For example:

  • Combinatorial synthesis : Gregg et al. used coupling reactions with EDCI/HOBt in DMF to generate 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, achieving regioselective functionalization .
  • Ultrasound-assisted synthesis : Hybrid derivatives were prepared under ultrasound irradiation (e.g., 87% yield for anti-inflammatory analogs), reducing reaction time and improving purity .
  • Multicomponent reactions : Ammonium chloride catalyzes Biginelli-like reactions to form dihydrotetrazolo[1,5-a]pyrimidine carboxylates, demonstrating solvent-free efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : In DMSO-d6 at 400 MHz, characteristic shifts include δ 8.76 (s, aromatic proton) and δ 12.71 (br s, carboxylic acid proton) .
  • FT-IR : Identifies functional groups, such as ν(C=O) at 1659 cm⁻¹ and NH stretches at 3199–3640 cm⁻¹ .
  • HRMS : Confirms molecular mass with <5 ppm error (e.g., C15H13N5O: calculated 279.2966, observed 279.2971) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core be addressed?

  • Methodological Answer : Strategies include:

  • Directed metalation : Lithium bases at -78°C favor C-3 substitution over C-5 .
  • Protecting groups : SEM protection of NH groups directs electrophilic attacks to specific positions .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites, enabling rational design of substitution patterns .

Q. What experimental approaches resolve discrepancies in biological activity data for analogs?

  • Methodological Answer :

Orthogonal assays : Validate kinase inhibition with cellular apoptosis assays (e.g., Annexin V staining) to confirm mechanism .

Purity verification : Use HPLC (>95% purity) to eliminate confounding effects from impurities .

Solubility optimization : Employ co-solvents (DMSO/PEG 400) to ensure bioavailability in cellular models .

Q. How are crystal structures of pyrazolo[1,5-a]pyrimidine derivatives determined and refined?

  • Methodological Answer :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector for high-resolution datasets.
  • Structure refinement : SHELXL employs full-matrix least-squares refinement against F², with disorder modeling for flexible substituents .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and verify hydrogen bonding networks with Mercury software .

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